molecular formula C12H16FNO2 B2724550 1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol CAS No. 1156521-32-2

1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol

Cat. No. B2724550
CAS RN: 1156521-32-2
M. Wt: 225.263
InChI Key: XGXUERMNJRXEOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one” is a chemical compound with the molecular formula C12H14FNO2 . It has a molecular weight of 223.24 . The compound is used for research purposes .


Molecular Structure Analysis

The InChI code for “1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one” is 1S/C12H14FNO2/c1-9(15)12-10(13)3-2-4-11(12)14-5-7-16-8-6-14/h2-4H,5-8H2,1H3 . This code can be used to generate a 3D structure of the molecule.

Scientific Research Applications

Chemosensor Development

4-Methyl-2,6-diformylphenol (DFP) derivatives, including those related to 1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol, have been extensively studied for their applications as fluorescent chemosensors. These compounds demonstrate high selectivity and sensitivity for detecting metal ions, anions, and neutral molecules, showcasing the broad utility of fluoro-phenyl derivatives in sensor technology. The presence of formyl groups offers opportunities to modulate sensing selectivity and sensitivity, indicating a promising avenue for developing novel chemosensors (Roy, 2021).

Pharmaceutical Synthesis

Fluoroalkylation reactions, including those involving fluoro-phenyl derivatives, are crucial for introducing fluorine-containing functionalities into pharmaceuticals. These functionalities are known to significantly affect the physical, chemical, and biological properties of molecules, making fluoro-phenyl derivatives like this compound valuable in drug design and development. The exploration of aqueous fluoroalkylation has been highlighted for its environmental benefits, aligning with the principles of green chemistry (Song et al., 2018).

Molecular Imaging

Fluorophores, including fluoro-phenyl derivatives, play a critical role in molecular imaging, particularly in cancer diagnosis. Their unique optical properties enable real-time detection of cancerous tissues, making them invaluable in biomedical research and diagnostic applications. However, their potential toxicity and the need for safety evaluations before clinical use are critical considerations (Alford et al., 2009).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

1-(2-fluoro-6-morpholin-4-ylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-9(15)12-10(13)3-2-4-11(12)14-5-7-16-8-6-14/h2-4,9,15H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXUERMNJRXEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)N2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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